4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

Description

Systematic IUPAC Name and Structural Representation

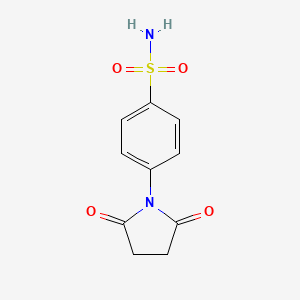

The systematic International Union of Pure and Applied Chemistry name for this compound is This compound . This nomenclature precisely describes the molecular architecture, indicating the presence of a benzenesulfonamide core structure with a 2,5-dioxopyrrolidin-1-yl substituent attached at the para position of the benzene ring. The systematic naming follows standard International Union of Pure and Applied Chemistry conventions for organic compounds containing both sulfonamide and heterocyclic components.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is NS(=O)(=O)c1ccc(cc1)N1C(=O)CCC1=O , which provides a linear representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16) , offering a standardized method for representing the compound's connectivity and stereochemistry.

The molecular structure consists of a benzene ring substituted with a sulfonamide group at one position and a dioxopyrrolidinyl group at the para position. The dioxopyrrolidinyl moiety contains a five-membered ring with two carbonyl groups, creating a succinimide-like structure that contributes to the compound's chemical reactivity and stability. The sulfonamide functional group contains sulfur in its highest oxidation state, bonded to two oxygen atoms and one nitrogen atom bearing two hydrogen substituents.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJOKAZIWXRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203159 | |

| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-06-4 | |

| Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2,5-dioxo-1-pyrrolidinyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reaction of 4-Aminobenzenesulfonamide with Maleic Anhydride

The most commonly reported synthetic route involves the nucleophilic addition of 4-aminobenzenesulfonamide to maleic anhydride, followed by cyclization to form the succinimide ring. The key reaction steps include:

Step 1: Formation of (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid

4-Aminobenzenesulfonamide reacts with maleic anhydride under controlled conditions to yield an intermediate maleamic acid derivative.Step 2: Cyclization to 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

The intermediate undergoes cyclization, often facilitated by acid catalysis (e.g., p-toluenesulfonic acid), to close the ring and form the 2,5-dioxopyrrolidinyl moiety.

- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Moderate heating (e.g., reflux at 60–80°C)

- Time: Several hours to ensure complete cyclization

- Atmosphere: Often under nitrogen to prevent oxidation

This method is favored for its straightforwardness and good yields and is scalable for industrial production with appropriate optimizations.

Multi-Step Synthesis via Sulfonyl Chloride Intermediate

Another approach involves:

- Step 1: Preparation of sulfonyl chloride derivative from 4-aminobenzenesulfonamide via chlorination reactions.

- Step 2: Nucleophilic substitution with a pyrrolidine derivative or maleimide precursor to introduce the 2,5-dioxopyrrolidinyl group.

This method allows for more functional group manipulation and can be adapted for synthesizing substituted analogs but is more complex and less commonly used for the parent compound.

Industrial Production Methods

Industrial synthesis of this compound typically builds upon the direct maleic anhydride reaction route but incorporates process optimizations:

- Use of catalysts to enhance cyclization efficiency.

- Controlled reaction parameters (temperature, pH, solvent choice) to maximize yield and purity.

- Application of continuous flow reactors for improved reproducibility and scalability.

- Purification via recrystallization and chromatographic techniques to obtain high-purity product suitable for pharmaceutical applications.

Reaction Mechanism Insights

The key mechanistic feature is the nucleophilic attack by the amino group of 4-aminobenzenesulfonamide on the electrophilic double bond of maleic anhydride, forming the maleamic acid intermediate. Subsequent acid-catalyzed dehydration leads to ring closure forming the succinimide (2,5-dioxopyrrolidinyl) ring.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Maleic Anhydride Reaction | 4-Aminobenzenesulfonamide + Maleic Anhydride | Nucleophilic addition + cyclization | Reflux in DMF/DMSO, acid catalyst, nitrogen atmosphere | Simple, good yield, scalable | Requires careful control of conditions |

| Sulfonyl Chloride Intermediate Route | 4-Aminobenzenesulfonamide → Sulfonyl chloride + Pyrrolidine derivative | Chlorination + nucleophilic substitution | Variable, often requires dry conditions | Allows functionalization, analog synthesis | Multi-step, more complex |

Research Findings and Optimization Strategies

- Yield improvement: Use of p-toluenesulfonic acid as a cyclization catalyst improves ring closure efficiency and product purity.

- Temperature control: Maintaining reflux temperature around 65–80°C balances reaction rate and minimizes side reactions.

- Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance solubility and reaction kinetics.

- Purification: Recrystallization from suitable solvents (e.g., ethanol) and chromatographic purification are essential for removing unreacted starting materials and side products.

Additional Notes on Derivatives and Analog Synthesis

The preparation methods outlined are adaptable for synthesizing derivatives by substituting the 4-aminobenzenesulfonamide starting material with substituted analogs or by modifying the maleimide moiety. This versatility underpins the compound's significance in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the activated double bond in the pyrrolidine-2,5-dione moiety.

Polymerization: The compound can polymerize or copolymerize with other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for aza-Michael reactions, and various nucleophiles and electrophiles for substitution and cycloaddition reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include derivatives of the original compound with modifications at the sulfonamide or pyrrolidine-2,5-dione moieties. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have suggested that derivatives of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide may possess anticonvulsant properties. For instance, research indicates that modifications to the sulfonamide structure can enhance its efficacy in preventing seizures. The underlying mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

Analgesic Effects

The compound has also been investigated for its analgesic effects. Studies demonstrate that certain derivatives can reduce pain perception in animal models, potentially through the inhibition of pain pathways or modulation of inflammatory responses. This analgesic activity positions the compound as a candidate for developing new pain management therapies.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Various studies have synthesized analogs of this compound and evaluated their effects on different cancer cell lines. For example, compounds derived from this sulfonamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote programmed cell death .

Antiviral Applications

Another significant application of this compound derivatives is their antiviral activity. Research has indicated that certain structural modifications can enhance the efficacy of these compounds against viral infections by inhibiting viral replication processes. A study highlighted the synthesis of sulfonamidobenzoic acid derivatives that demonstrated notable antiviral properties against enteroviruses .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's disease, the compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling which is often impaired in neurodegenerative conditions. Preliminary findings suggest that some derivatives exhibit IC50 values comparable to established AChE inhibitors .

Synthesis and Structural Variations

The synthesis of this compound typically involves reactions between various sulfonamides and pyrrolidine derivatives. Researchers have explored multiple synthetic routes to optimize yield and purity while also investigating structure-activity relationships (SAR) to identify which modifications enhance biological activity.

Table: Summary of Biological Activities and Applications

| Application | Biological Activity | Mechanism |

|---|---|---|

| Anticonvulsant | Reduces seizure activity | Modulation of GABAergic neurotransmission |

| Analgesic | Decreases pain perception | Inhibition of pain pathways |

| Anticancer | Inhibits tumor growth | Induction of apoptosis and cell cycle disruption |

| Antiviral | Inhibits viral replication | Disruption of viral life cycle |

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Inhibition of AChE activity |

Neuroprotective Effects

One study evaluated various derivatives for their neuroprotective effects against amyloid-beta toxicity in neuronal cell lines. The results indicated significant increases in heat shock protein expression and reductions in tau hyperphosphorylation at non-toxic concentrations, suggesting potential therapeutic benefits in Alzheimer's disease models.

In Vivo Efficacy Against Cancer

Preliminary animal studies demonstrated that certain analogs exhibited anti-leukemic activity both in vitro and in vivo, warranting further investigation into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, the compound can interact with kinase enzymes, affecting intracellular signaling pathways.

Comparison with Similar Compounds

The structural and functional diversity of benzenesulfonamide derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide with structurally related compounds.

Structural Variations

Key Observations :

- The N-phenyl substitution (112167-37-0) adds aromatic bulk, which may influence steric interactions in target binding .

Physicochemical Properties

Analysis :

- The parent compound’s solubility is likely moderate due to the polar sulfonamide group. In contrast, the ethyl-amino derivative (472979-64-9) exhibits a higher pKa (~10.16), suggesting increased basicity and reduced solubility in physiological environments .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. Its structure includes a benzenesulfonamide moiety attached to a 2,5-dioxopyrrolidine group, which contributes to its reactivity and potential applications in drug discovery. The presence of the sulfonamide functional group is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Properties : Sulfonamides are traditionally recognized for their effectiveness against bacterial infections.

- Anti-inflammatory Effects : Preliminary studies suggest involvement in inflammatory pathways.

- Antitumor Activity : Some derivatives have shown promise in cancer research.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, some potential mechanisms include:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory responses.

- Acetylcholinesterase Inhibition : There is evidence suggesting that the compound may inhibit acetylcholinesterase, which could have implications for neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamide | Contains thiazole ring | Antimicrobial | Enhanced receptor binding |

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide | Pyridine substitution | Antibacterial | Potential for targeted delivery |

| N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide | Dimethoxy substitution | Varied pharmacological effects | Increased lipophilicity |

This table illustrates how the unique combination of the dioxopyrrolidine structure with the sulfonamide group sets this compound apart from others in terms of therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Activity : A series of pyrrolidine derivatives were evaluated for anticonvulsant properties using animal seizure models. Some compounds demonstrated significant efficacy compared to established antiepileptic drugs .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed insights into their metabolic pathways and stability in biological systems .

- Neuroprotective Effects : In vitro studies indicated that derivatives of this compound could reduce tau hyperphosphorylation in neuronal cells, suggesting a neuroprotective role .

Q & A

Q. What are the established synthetic routes for 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step pathways. A common approach involves reacting 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, followed by cyclization using p-toluenesulfonic acid to yield the target compound . Key optimization parameters include:

- Temperature control : Higher temperatures (e.g., reflux conditions) improve reaction rates but may reduce selectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) are critical for cyclization efficiency . Analytical techniques like TLC and HPLC should monitor reaction progress, and column chromatography ensures purity .

Q. How is the structural characterization of this compound validated?

Structural validation employs:

- NMR spectroscopy : H and C NMR confirm the presence of the pyrrolidine dione ring (δ ~2.5–3.5 ppm for CH groups) and sulfonamide protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H] at m/z 297.05 for CHNOS) .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, confirming the planar sulfonamide group and non-covalent interactions (e.g., hydrogen bonding) .

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1% threshold).

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperatures >200°C).

- Hydrolysis studies : pH-dependent stability tests in buffered solutions (pH 1–10) identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., using AutoDock Vina or DockingServer) evaluates interactions with targets like enzymes (e.g., cyclooxygenase-2) or ion channels. Key steps:

- Protein preparation : Retrieve target structures (e.g., PDB ID 6JP5 for calcium channels).

- Ligand optimization : Minimize energy using DFT calculations (B3LYP/6-31G* basis set).

- Docking parameters : Grid box size (20 ų) and Lamarckian genetic algorithm optimize binding poses. Results correlate with experimental IC values for activity validation .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines).

- Structural analogs : Compare substituent effects (e.g., furan-2-yl vs. furan-3-yl moieties altering steric hindrance) .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics.

Q. How can reaction yields be improved in the aza-Michael addition of secondary amines to this compound?

- Solvent optimization : Dichloromethane or THF improves nucleophilicity of secondary amines.

- Catalytic additives : Triethylamine (10 mol%) enhances electrophilicity of the α,β-unsaturated carbonyl group.

- Temperature modulation : Room temperature minimizes side reactions (e.g., retro-Michael addition) .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure initial reaction rates (e.g., spectrophotometric monitoring of NADH oxidation).

- Competitive inhibition : Use Lineweaver-Burk plots to identify binding modes.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) and stoichiometry .

Methodological Notes

- Contradiction Analysis : Replicate synthesis and bioassays under identical conditions to isolate variables (e.g., solvent purity, catalyst lot) .

- Advanced Characterization : Pair NMR with X-ray crystallography to resolve ambiguous stereochemistry .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly for cardiovascular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.